![molecular formula C18H17ClFNO2 B2499790 2-chloro-4-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide CAS No. 1421506-61-7](/img/structure/B2499790.png)
2-chloro-4-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and precise control over reaction conditions. In the case of 2-chloro-N-{2-fluoro-5-[N-(phenylsulfonyl) phenylsulfonamido]phenyl}benzamide, the compound was successfully synthesized and its crystal structure determined by X-ray single-crystal diffraction . Similarly, the synthesis of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide was achieved, and the compound was characterized using various techniques including NMR, IR, MS, and elemental analysis, in addition to X-ray crystallography . These studies highlight the intricate processes involved in the synthesis of benzamide derivatives and the importance of characterization to confirm the structure of the synthesized compounds.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and potential applications. The crystal structure of the synthesized 2-chloro-N-{2-fluoro-5-[N-(phenylsulfonyl) phenylsulfonamido]phenyl}benzamide belongs to a novel class, indicating that it may have unique properties or applications that have not been previously reported . The molecular packing in the crystal of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide is stabilized by N–H···O hydrogen bonds, which is a common motif in solid-state structures of benzamides .
Chemical Reactions Analysis
The reactivity of benzamide derivatives can lead to the formation of various products depending on the reaction conditions and the nature of the reactants. For instance, the reaction of methyl 2-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)propenoate with primary amines resulted in the formation of 4-chloro-5-hydroxy-1H-benzo[g]indoles as major compounds, showcasing the potential for generating diverse chemical structures from similar starting materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The crystal structure determination provides insights into the density and molecular volume, which are important for understanding the material's behavior in different environments. For example, the density of 2-chloro-N-{2-fluoro-5-[N-(phenylsulfonyl) phenylsulfonamido]phenyl}benzamide was found to be 1.519 g/cm3 , while the density of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide was reported as 1.311 g/cm3 . These values are indicative of the solid-state packing efficiency and can affect properties such as solubility and melting point.
Scientific Research Applications
Glycogen Phosphorylase Inhibition
The compound 2-chloro-4-fluoro-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide, due to its structural similarity to substances studied in the synthesis and pharmacological evaluation of N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives, may exhibit potent inhibitory activity against glycogen phosphorylase (GP). This enzyme plays a crucial role in glucose regulation, and its inhibition has been associated with potential therapeutic applications for diabetes. Compounds with similar structures have demonstrated significant hypoglycemic activity in diabetic models, suggesting potential applications in diabetes management (Onda et al., 2008).
Opioid Ligand Binding
Research on N-phenyl-N-(piperidin-2-yl)propionamide derivatives, closely related to the chemical structure of interest, has revealed moderate to high binding affinities for the μ opioid receptor, suggesting possible applications in pain management. These studies highlight the importance of specific structural features, such as hydroxyl substitution, in enhancing receptor affinity and selectivity, which could be relevant for designing new analgesic drugs (Deekonda et al., 2016).
Fluoride Anion Sensing
Compounds structurally related to this compound have demonstrated the ability to serve as effective colorimetric sensors for fluoride anions. This is particularly useful for environmental and health-related applications where fluoride levels need to be monitored. The sensing mechanism is often attributed to deprotonation-enhanced intramolecular charge transfer (ICT), which leads to a visible color change detectable by the naked eye (Younes et al., 2020).
PET Imaging of Retinoid X Receptor
Analogues of bexarotene, a compound related to this compound, have been synthesized for potential use in PET imaging of the retinoid X receptor (RXR). These compounds are useful for investigating diseases where RXR is implicated, offering insights into the receptor's role in disease progression and providing a basis for new therapeutic strategies (Wang et al., 2014).
Mechanism of Action
Target of action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . These compounds are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
The exact mode of action would depend on the specific target that this compound interacts with. Generally, compounds with an indole nucleus can have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned, indole derivatives can have a wide range of biological activities .
properties
IUPAC Name |
2-chloro-4-fluoro-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO2/c19-16-9-14(20)5-6-15(16)17(22)21-11-18(23)8-7-12-3-1-2-4-13(12)10-18/h1-6,9,23H,7-8,10-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVLSJOTXQXBEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C3=C(C=C(C=C3)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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